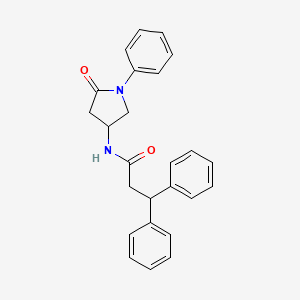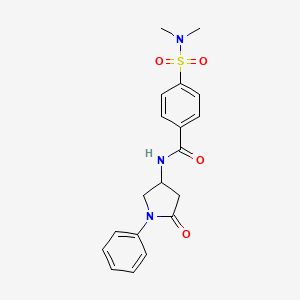
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide, also known as N-Phenyl-3-diphenylpropanamide, is an organic compound derived from pyrrolidine and diphenylpropanamide. It is a colorless, crystalline solid that is highly soluble in polar organic solvents. N-Phenyl-3-diphenylpropanamide has a wide range of applications in scientific research due to its unique properties. This compound is used as a substrate for enzymes and as a reagent in organic synthesis.
Mécanisme D'action
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide acts as a substrate for enzymes. The enzymes catalyze the reaction of the compound with a suitable nucleophile such as an alcohol or a thiol. The reaction proceeds through a series of steps, with the final step being the formation of the desired product.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is highly soluble in polar organic solvents, making it easy to work with in the lab. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is also toxic and should be handled with care.
Orientations Futures
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of potential applications in the future. It could be used in the development of new drugs and therapies, as well as in the synthesis of new materials. Additionally, it could be used in the development of new diagnostic tools and in the production of biochemicals. Finally, it could be used in the development of new catalysts and in the development of new synthetic processes.
Méthodes De Synthèse
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide can be synthesized from pyrrolidine and diphenylpropanamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide intermediate. The second step involves the reaction of the intermediate with a suitable nucleophile such as an alcohol or a thiol.
Applications De Recherche Scientifique
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of applications in scientific research. It is used as a substrate for enzymes, as a reagent in organic synthesis, and as a chromogenic reagent. It is also used in the synthesis of peptides and other biologically active compounds. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide is also used in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(26-21-16-25(29)27(18-21)22-14-8-3-9-15-22)17-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,21,23H,16-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJOBAQOJTTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491454.png)
![4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491459.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491470.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491474.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-[(2,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491490.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)

![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)